molecular formula C11H7N3S B13108936 2-(Pyrimidin-5-yl)benzo[d]thiazole

2-(Pyrimidin-5-yl)benzo[d]thiazole

Cat. No.: B13108936
M. Wt: 213.26 g/mol
InChI Key: JFMAXNVNBXLFOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrimidin-5-yl)benzo[d]thiazole is a heterocyclic compound that combines the structural features of both pyrimidine and benzothiazole. These fused ring systems are known for their significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-5-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with pyrimidine derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-5-yl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the potential of 2-(Pyrimidin-5-yl)benzo[d]thiazole derivatives as effective antitubercular agents. A notable investigation synthesized various benzothiazole-pyrimidine hybrids, demonstrating substantial activity against Mycobacterium tuberculosis strains. Compounds such as 5c and 12 exhibited minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.98 µg/mL against drug-sensitive strains, and good activity against drug-resistant strains with MIC values of 3.9 to 62.5 µg/mL . This suggests that modifications of the pyrimidine moiety can enhance the efficacy of these compounds against tuberculosis.

Antiviral Properties

The antiviral potential of this compound has also been investigated. A series of novel derivatives were synthesized and tested against various viruses, including herpes simplex virus type 1 (HSV-1) and coxsackievirus B4 (CBV4). The results indicated that several compounds achieved over 70% viral reduction compared to acyclovir, a standard antiviral medication . This highlights the compound's potential as a lead structure for developing new antiviral therapies.

Anticancer Activity

Compounds based on the this compound scaffold have shown promising anticancer properties. In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines, including those derived from colon, breast, lung carcinomas, glioblastoma, and leukemia . The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyrimidine ring can enhance cytotoxicity, making these compounds valuable candidates for further development in cancer therapy.

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory potential of benzothiazole-pyrimidine hybrids. These compounds have been shown to inhibit inflammatory pathways effectively, suggesting their utility in treating inflammatory diseases . The mechanism involves modulation of signaling pathways associated with inflammation, which could lead to therapeutic applications in conditions such as arthritis or chronic inflammatory disorders.

Synthesis and Characterization

The synthesis of this compound derivatives typically involves multi-step organic reactions that allow for the introduction of various functional groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of synthesized compounds . The ability to modify the chemical structure while retaining biological activity is crucial for optimizing therapeutic efficacy.

Case Study 1: Tuberculosis Treatment

A study focused on synthesizing benzothiazole-pyrimidine derivatives led to the discovery of several compounds with potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. The lead compound demonstrated a significant reduction in bacterial load in vitro, warranting further exploration in animal models .

Case Study 2: Antiviral Screening

In another investigation, a library of this compound derivatives was screened for antiviral activity against HSV-1 and CBV4. Several compounds exhibited IC50 values comparable to established antiviral agents, suggesting their potential for clinical application in treating viral infections .

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-5-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as topoisomerase II, which is involved in DNA replication and repair.

    Pathways Involved: The compound activates apoptotic pathways, leading to programmed cell death in cancer cells.

Comparison with Similar Compounds

2-(Pyrimidin-5-yl)benzo[d]thiazole can be compared with other similar compounds, such as:

    2-(Pyridin-2-yl)benzo[d]thiazole: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-(Pyrimidin-2-yl)benzo[d]thiazole: Another isomer with the pyrimidine ring attached at a different position.

Uniqueness

The uniqueness of this compound lies in its specific combination of pyrimidine and benzothiazole rings, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for drug development and other scientific research applications .

Biological Activity

2-(Pyrimidin-5-yl)benzo[d]thiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by detailed research findings and data tables.

Overview of Biological Activities

Research has demonstrated that this compound exhibits significant antiviral , anticancer , and antimicrobial activities. The compound's efficacy can be attributed to its structural features, particularly the pyrimidine and benzothiazole moieties, which enhance its interaction with biological targets.

Antiviral Activity

A study evaluated a series of novel substituted 2-pyrimidylbenzothiazoles for their antiviral potency against various viruses, including HSV-1, CBV4, and HCV. Among the synthesized compounds, several exhibited impressive antiviral effects:

  • HSV-1 : Five compounds showed a viral reduction of 70–90%, with significant IC₅₀ values when compared to acyclovir.
  • CBV4 : Nine compounds achieved over 50% viral reduction.
  • HCV : A specific derivative demonstrated an EC₅₀ value of 0.03 μM, indicating strong inhibition of HCV replication .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that certain derivatives of this compound displayed cytotoxic effects against various cancer cell lines:

CompoundCell LineGI (%) at 10 μM
4aHCT-116 (Colorectal)40.87
4bHOP-92 (NSCLC)86.28
4hSK-BR-3 (Breast Cancer)46.14

These results suggest that modifications in the structure can lead to enhanced anticancer activity, with SAR studies indicating that piperazine moieties significantly contribute to the binding affinity and cellular potency .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been well-documented. Compounds related to this compound have shown activity against various bacterial strains:

  • C. albicans : MIC values ranged from 3.92 to 4.01 mM.
  • A. niger : MIC values were between 4.01 and 4.23 mM.

These derivatives often exhibit lower activity compared to standard drugs like ciprofloxacin and fluconazole, but their potential as lead compounds for further development is evident .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Viral Replication : The compound's ability to interfere with viral replication processes makes it a candidate for antiviral drug development.
  • Induction of Apoptosis in Cancer Cells : Certain derivatives trigger apoptotic pathways in cancer cells, leading to cell death.
  • Disruption of Bacterial Cell Wall Synthesis : The thiazole ring system contributes to the inhibition of bacterial growth through cell wall disruption mechanisms.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Antiviral Efficacy Against HSV-1 : A study demonstrated that specific derivatives significantly reduced viral plaques in infected cell cultures, outperforming traditional antiviral agents like acyclovir .
  • Cytotoxicity Profiling in Cancer Research : Compounds were tested across multiple cancer cell lines, showcasing varying degrees of cytotoxicity and establishing a foundation for further drug development .
  • Antimicrobial Testing : In vitro evaluations against fungal pathogens revealed promising results, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Properties

Molecular Formula

C11H7N3S

Molecular Weight

213.26 g/mol

IUPAC Name

2-pyrimidin-5-yl-1,3-benzothiazole

InChI

InChI=1S/C11H7N3S/c1-2-4-10-9(3-1)14-11(15-10)8-5-12-7-13-6-8/h1-7H

InChI Key

JFMAXNVNBXLFOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CN=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.